Rotatable Bond Flexibility: Pyrazin-2-ylmethanesulfonyl Chloride vs. Pyrazine-2-sulfonyl Chloride
Pyrazin-2-ylmethanesulfonyl chloride contains two rotatable bonds (the C–S bond of the methylene linker and the S–Cl bond), providing conformational flexibility between the sulfonyl chloride group and the pyrazine ring [1]. In contrast, pyrazine-2-sulfonyl chloride lacks a methylene spacer; the -SO₂Cl group is directly attached to the pyrazine ring, restricting rotational freedom. This structural difference affects the orientation of the sulfonamide bond in final products, which may influence target binding geometry in medicinal chemistry applications.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | Pyrazine-2-sulfonyl chloride: 1 rotatable bond (estimated) |
| Quantified Difference | +1 rotatable bond (~100% increase) |
| Conditions | Computational property analysis |
Why This Matters
This additional rotatable bond provides greater conformational flexibility in the sulfonamide products, which can be critical for achieving optimal binding conformations in medicinal chemistry campaigns.
- [1] PubChem. Pyrazin-2-ylmethanesulfonyl chloride. Compound Summary for CID 55266590. National Center for Biotechnology Information. View Source
